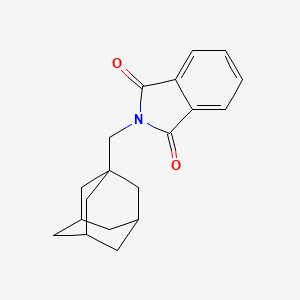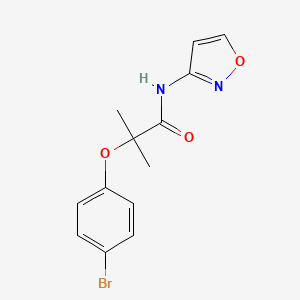![molecular formula C24H27N5O4 B5226420 N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)
N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. This compound is commonly referred to as "MPUP" and has been studied extensively for its potential use as a therapeutic agent in various disease models.
Wissenschaftliche Forschungsanwendungen
MPUP has been studied extensively for its potential use in various disease models. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. MPUP has been studied in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential as an anti-cancer agent in various cancer cell lines.
Wirkmechanismus
The mechanism of action of MPUP is not fully understood, but it is believed to act through multiple pathways. MPUP has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. MPUP has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. Additionally, MPUP has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
MPUP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, protect against neuronal damage, and inhibit tumor growth. MPUP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPUP has been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPUP in lab experiments is its potential as a therapeutic agent in various disease models. MPUP has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties, which make it a promising candidate for further study. However, one limitation of using MPUP in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of MPUP. One direction is the further investigation of its potential as a therapeutic agent in various disease models. Another direction is the study of its mechanism of action and potential targets. Additionally, the development of more cost-effective synthesis methods for MPUP could make it more accessible for further study. Finally, the study of MPUP in clinical trials could provide valuable information on its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. Its anti-inflammatory, neuroprotective, and anti-tumor properties make it a promising candidate for further study as a therapeutic agent in various disease models. The future directions for the study of MPUP include further investigation of its potential as a therapeutic agent, study of its mechanism of action and potential targets, development of more cost-effective synthesis methods, and study in clinical trials.
Synthesemethoden
The synthesis of MPUP involves the reaction of 1-(phenoxyacetyl)-4-piperidinone with 1H-pyrazol-5-amine, followed by the reaction of the resulting intermediate with 2-methoxyaniline and isocyanate. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure MPUP.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-32-21-10-6-5-9-20(21)26-24(31)27-22-11-14-25-29(22)18-12-15-28(16-13-18)23(30)17-33-19-7-3-2-4-8-19/h2-11,14,18H,12-13,15-17H2,1H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGECPDSSHSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)

![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)

![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5226417.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)